Dichloro(2-methylphenyl)borane
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Overview
Description
Dichloro(2-methylphenyl)borane is an organoboron compound with the molecular formula C7H7BCl2 It is a derivative of borane, where the boron atom is bonded to two chlorine atoms and a 2-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: Dichloro(2-methylphenyl)borane can be synthesized through the reaction of 2-methylphenylboronic acid with thionyl chloride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the product. The general reaction is as follows:
C7H7B(OH)2+2SOCl2→C7H7BCl2+2SO2+2HCl
This method involves the conversion of the boronic acid to the corresponding dichloroborane by the action of thionyl chloride, which acts as both a chlorinating agent and a dehydrating agent.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: Dichloro(2-methylphenyl)borane undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form boronic acids or boronates.
Reduction Reactions: It can be reduced to form borane derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as Grignard reagents (RMgX) or organolithium compounds (RLi) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or sodium perborate (NaBO3) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products:
Substitution: Formation of substituted boranes.
Oxidation: Formation of boronic acids or boronates.
Reduction: Formation of borane derivatives.
Scientific Research Applications
Dichloro(2-methylphenyl)borane has several applications in scientific research:
Medicine: Research is ongoing into its use in the development of boron-containing drugs.
Industry: It is used in the production of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of Dichloro(2-methylphenyl)borane involves its ability to form stable complexes with various substrates. The boron atom in the compound acts as a Lewis acid, accepting electron pairs from nucleophiles. This property is exploited in various catalytic processes, where the compound facilitates the formation of new chemical bonds.
Comparison with Similar Compounds
Dichlorophenylborane (C6H5BCl2): Similar structure but lacks the methyl group on the phenyl ring.
Dichloro(methyl)phenylsilane (C6H5Si(CH3)Cl2): Contains silicon instead of boron, used in silylation reactions.
Uniqueness: Dichloro(2-methylphenyl)borane is unique due to the presence of the 2-methyl group, which can influence its reactivity and steric properties. This makes it particularly useful in specific synthetic applications where steric hindrance plays a role.
Properties
CAS No. |
4250-48-0 |
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Molecular Formula |
C7H7BCl2 |
Molecular Weight |
172.85 g/mol |
IUPAC Name |
dichloro-(2-methylphenyl)borane |
InChI |
InChI=1S/C7H7BCl2/c1-6-4-2-3-5-7(6)8(9)10/h2-5H,1H3 |
InChI Key |
GRSIXNYMTVHYKC-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=CC=C1C)(Cl)Cl |
Origin of Product |
United States |
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